3-(4-amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one

Description

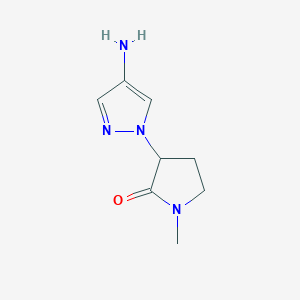

3-(4-Amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one (a γ-lactam) core substituted at the 3-position with a 4-aminopyrazole moiety and at the 1-position with a methyl group. This structure combines the rigidity of the pyrrolidinone ring with the electron-rich, hydrogen-bonding capabilities of the amino-pyrazole group, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula |

C8H12N4O |

|---|---|

Molecular Weight |

180.21 g/mol |

IUPAC Name |

3-(4-aminopyrazol-1-yl)-1-methylpyrrolidin-2-one |

InChI |

InChI=1S/C8H12N4O/c1-11-3-2-7(8(11)13)12-5-6(9)4-10-12/h4-5,7H,2-3,9H2,1H3 |

InChI Key |

MQHWVKLZRMCFHO-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C1=O)N2C=C(C=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1H-pyrazole with 1-methylpyrrolidin-2-one in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(4-amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The amino group on the pyrazole ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-(4-amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Nuances and Functional Implications

- Amino-Pyrazole vs. Halogenated Aryl Groups: The target compound’s 4-aminopyrazole group enhances solubility in polar solvents and enables hydrogen bonding, contrasting with the lipophilic 4-fluorophenyl or 4-chlorophenyl groups in analogs . This difference impacts bioavailability and reactivity in further functionalization.

- Substitution Patterns on Pyrrolidinone: The position of substituents (e.g., aminomethyl at C4 in trans-4-aminomethyl derivatives vs.

- Salt Forms : Hydrochloride salts (e.g., in ) improve crystallinity and stability compared to free bases, a critical factor in pharmaceutical formulation.

Physicochemical and Application-Based Differences

- Solubility: The 4-aminopyrazole group in the target compound likely increases aqueous solubility compared to halogenated analogs, which may require co-solvents for biological assays .

- Thermal Stability : Melting points (m.p.) are unreported for the target compound, but analogs like 4-hydroxy-3-phenylpyran-2-one derivatives () exhibit m.p. >200°C, suggesting similar thermal robustness for the target .

Biological Activity

3-(4-amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 180.21 g/mol. Its structure features a pyrrolidine ring substituted with a pyrazole moiety, which is known for conferring various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown significant activity against various bacterial strains such as E. coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 32 µg/mL |

| B | S. aureus | 16 µg/mL |

| C | Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been documented. Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that this compound may be useful in treating inflammatory conditions.

Case Study: In Vivo Anti-inflammatory Effects

In a study involving carrageenan-induced edema in mice, certain pyrazole derivatives exhibited comparable anti-inflammatory effects to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Anticancer Activity

The anticancer properties of pyrazole derivatives are another area of interest. Research indicates that certain compounds can inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in tumor growth .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| D | MCF-7 (breast) | 15 |

| E | HCT116 (colon) | 20 |

| F | PC-3 (prostate) | 18 |

The biological activities of this compound are likely mediated through multiple mechanisms:

- Kinase Inhibition : The compound may act as a selective inhibitor of various kinases involved in cell signaling pathways related to inflammation and cancer progression .

- Cytokine Modulation : By inhibiting the production of inflammatory cytokines, it helps reduce inflammation and associated symptoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.